molecular formula C39H64O13 B1205486 Tiqueside

Tiqueside

Número de catálogo B1205486
Peso molecular: 740.9 g/mol
Clave InChI: GUSVHVVOABZHAH-SFMGTQEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tiqueside is a natural product found in Trigonella foenum-graecum with data available.

Aplicaciones Científicas De Investigación

Cholesterol Absorption Inhibition and Hypercholesterolemia Treatment

Tiqueside, also known as CP-88,818 or beta-tigogenin cellobioside, has been investigated primarily for its role in treating hypercholesterolemia. It functions by inhibiting the absorption of biliary and dietary cholesterol. Studies have shown that tiqueside can lead to a dose-dependent reduction in plasma low-density lipoprotein cholesterol (LDL-C) levels in hypercholesterolemic patients. This effect is achieved without significantly affecting other lipoprotein levels, fecal fat, bile acid excretion, or fat-soluble vitamin absorption. These findings suggest tiqueside's potential as a therapeutic agent for managing high cholesterol levels (Harris et al., 1997).

Impact on Cholesterol Metabolism

Further research on tiqueside has demonstrated its impact on cholesterol metabolism. When administered to animals, it inhibited cholesterol absorption in a dose-dependent manner, both with and without dietary cholesterol. This inhibition led to a reduction in hepatic cholesterol levels and induced compensatory increases in hepatic HMG-CoA reductase activity and hepatic low-density lipoprotein (LDL) receptor levels. These changes in cholesterol metabolism resulted in significant reductions in plasma non-HDL cholesterol concentrations. This broad spectrum of effects highlights tiqueside's potential utility in managing cholesterol levels across various species (Harwood et al., 1993).

Pharmacokinetics in Animal Models

The pharmacokinetics of tiqueside have been studied in different animal models including dogs, rats, rabbits, and monkeys. These studies have revealed low systemic exposure to tiqueside following oral administration across several species. Understanding the pharmacokinetics is crucial for developing effective dosing regimens for potential therapeutic applications (Inskeep et al., 1995).

Synthesis and Characterization

There has also been research focused on the synthesis of tiqueside, including the creation of polydeuterated forms for use in quantitative HPLC/MS assay systems. Such work is important for developing analytical methods to quantify tiqueside, which is essential for both research and therapeutic applications (Zawistoski et al., 1993).

Comparison with Other Saponins

Comparative studies with other saponins, like pamaqueside, have shown that tiqueside induces hypocholesterolemia by blocking luminal cholesterol absorption. This mechanism differs from the stoichiometric complexation hypothesis for other saponins, suggesting a unique mode of action for tiqueside (Morehouse et al., 1999).

Exploration of Steroidal Glycosides

Research on steroidal glycosides, with tiqueside as a lead compound, has led to the discovery of more potent analogs. These findings are significant in the development of more effective cholesterol absorption inhibitors (Deninno et al., 1997).

Propiedades

Nombre del producto

Tiqueside

Fórmula molecular

C39H64O13

Peso molecular

740.9 g/mol

Nombre IUPAC

(2S,3R,4S,5S,6R)-2-[(2R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-35-33(46)31(44)34(27(16-41)50-35)51-36-32(45)30(43)29(42)26(15-40)49-36/h18-36,40-46H,5-17H2,1-4H3/t18-,19+,20+,21?,22-,23+,24+,25+,26-,27-,28+,29-,30+,31-,32-,33-,34?,35-,36+,37+,38+,39-/m1/s1

Clave InChI

GUSVHVVOABZHAH-SFMGTQEISA-N

SMILES isomérico

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H](C([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1

SMILES canónico

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1

Sinónimos

eta-tigogenin cellobioside
CP 88818
CP-88818
tiqueside

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.